BRD7929

CAS No.:

Cat. No.: VC1558886

Molecular Formula: C33H38N4O2

Molecular Weight: 522.69

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C33H38N4O2 |

|---|---|

| Molecular Weight | 522.69 |

| IUPAC Name | (8R,9S,10S)-10-[(Dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide |

| Standard InChI | InChI=1S/C33H38N4O2/c1-35(2)23-30-32(27-15-13-26(14-16-27)12-11-25-9-5-4-6-10-25)31-24-36(21-7-8-22-37(30)31)33(38)34-28-17-19-29(39-3)20-18-28/h4-6,9-10,13-20,30-32H,7-8,21-24H2,1-3H3,(H,34,38)/t30-,31+,32+/m1/s1 |

| Standard InChI Key | VKRCTZCBMKVHCK-RTOKGZNSSA-N |

| SMILES | O=C(N1CCCCN2[C@H](CN(C)C)[C@H](C3=CC=C(C#CC4=CC=CC=C4)C=C3)[C@]2([H])C1)NC5=CC=C(OC)C=C5 |

| Appearance | Solid powder |

Introduction

Chemical Properties and Structure

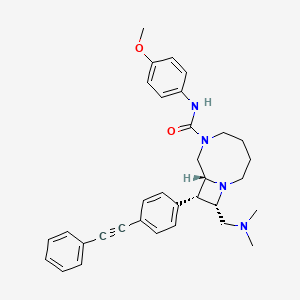

BRD7929 is a bicyclic azetidine with the molecular formula C33H38N4O2 and a molecular weight of 522.7 g/mol . The compound's IUPAC name is (8R,9S,10S)-10-[(dimethylamino)methyl]-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide, indicating its complex structure with specific stereochemistry that is critical to its biological activity . The molecule contains a bicyclic core with a 4,8-bicyclic azetidine structure that forms the foundation of its pharmacological properties .

Several alternative identifiers exist for this compound, including CHEMBL4284340, BRD-7929, and various systematic naming variations . The structure includes key functional groups such as a dimethylaminomethyl substituent, which replaced the hydroxymethyl group at position C2 in earlier analogs of this series, contributing to improved solubility and pharmacokinetic properties .

The stereochemical configuration of BRD7929 is essential for its potency, with the trans ring configuration showing significantly decreased activity against target parasites . The alkyne linker and urea segment present in the molecule are also critical structural elements that maintain the compound's antiparasitic activity .

Physicochemical Properties

Mechanism of Action

BRD7929 operates through a novel antiparasitic mechanism previously unexplored in clinical applications. The compound functions as an inhibitor of cytosolic phenylalanyl tRNA synthetase (cPheRS) in various parasites, including Plasmodium species, Toxoplasma gondii, and Cryptosporidium .

This mechanism of action has generated significant interest in the malaria research field, as it represents a novel target pathway that has yet to be clinically exploited for antiparasitic treatment . Crystallographic studies of BRD7929 and related bicyclic azetidines in complex with Plasmodium falciparum and Plasmodium vivax have provided insights into their binding interactions .

The compound occupies what is termed the "auxiliary site" of the target enzyme, effectively disrupting protein synthesis in the parasite . This selective inhibition of a critical cellular function explains the broad-spectrum activity of BRD7929 against phylogenetically related parasites that share conserved features of this essential enzyme.

Pharmacological Activity

Antimalarial Effects

BRD7929 demonstrates potent antimalarial activity across multiple stages of the Plasmodium lifecycle. The compound shows in vitro potency against both liver-stage and transmission-stage parasites of Plasmodium falciparum and Plasmodium cynomolgi . This multistage activity is particularly valuable for antimalarial drug development, as it addresses different phases of the parasite's life cycle that contribute to infection, transmission, and relapse.

The compound's EC90 value against Plasmodium has been measured at 98.7 ng/mL (with a standard deviation of 40), indicating high potency . This multistage effectiveness positions BRD7929 as a promising candidate for single-dose treatment protocols in malaria, potentially simplifying treatment regimens and improving compliance .

Activity Against Other Parasites

Beyond its antimalarial properties, BRD7929 exhibits significant activity against Cryptosporidium, a diarrheal pathogen. Studies in immunocompromised mouse models infected with Cryptosporidium showed that BRD7929 reduced oocyst shedding by almost 3-log in oocysts/mg stool, demonstrating substantial antiparasitic activity .

Dose-ranging studies in this model revealed that doses as low as 10 mg/kg administered every 24 hours for 4 days prevented relapse of infection during a 14-day monitoring period . This finding highlights the potent and durable effect of BRD7929 against Cryptosporidium infection.

The compound also shows activity against Toxoplasma gondii, further demonstrating its broad antiparasitic spectrum . This cross-species activity is attributed to the conserved nature of the phenylalanyl tRNA synthetase target across these parasitic organisms.

Pharmacokinetic Properties

Absorption and Bioavailability

BRD7929 demonstrates excellent oral bioavailability at 80%, superior to related compounds such as BRD1095 which showed 50% bioavailability . This high bioavailability contributes significantly to the compound's potential for effective oral dosing regimens.

Distribution

The compound exhibits a remarkably high volume of distribution (Vss) of 24 l/kg, indicating extensive tissue distribution beyond the bloodstream . This distribution profile, combined with its long half-life, contributes to BRD7929's potential for single-dose oral treatment protocols.

Pharmacokinetic studies in mice have revealed significant brain penetration, with brain concentrations reaching 1790 ng/g at 8 hours after administration of a 10 mg/kg oral dose . This brain exposure sufficiently covers the EC90 value, ensuring therapeutic concentrations at this important site of some parasitic infections .

Metabolism and Elimination

BRD7929 exhibits low blood clearance and a long half-life of approximately 32 hours . Unlike some related compounds that begin to clear after 1-3 hours, BRD7929's exposure increases steadily until at least 8 hours post-administration . This pharmacokinetic profile results in a prolonged presence in the body, supporting single-dose treatment approaches.

The compound shows improved intrinsic clearance in mouse microsomes compared to earlier analogs in the series, with values of 21 μl min−1 mg−1 . Importantly, BRD7929 showed no inhibition of major human cytochrome P450 isoforms, suggesting a lower risk of drug-drug interactions compared to some related compounds like BRD3444, which demonstrated time-dependent inhibition of CYP3A4 .

Comparative Pharmacokinetic Data

Table 1 below presents comparative pharmacokinetic data for BRD7929 alongside related compounds BRD2108, mCMY546, and mCMY416, highlighting key differences in their pharmacokinetic profiles:

| Compound ID | BRD2108 | mCMY546 | BRD7929 | mCMY416 |

|---|---|---|---|---|

| EC90 (ng/mL) (std. dev.) | 212(21) | 217(20) | 98.7(40) | 117(9.6) |

| Brain | ||||

| Tmax (h) | 8 | 1 | 8 | 1 |

| Cmax (ng/g) (std. dev.) | 3042(1320) | 87(19) | 1790(607) | 339(76) |

| AUClast (h*ng/mL) | 21207 | NA | NA | 1081 |

| Plasma | ||||

| Tmax (h) | 3 | 1 | 8 | 1 |

| Cmax (ng/mL) (std. dev.) | 325(50) | 94.5(41) | 406(104) | 112(22) |

| AUClast (h*ng/mL) | 1951 | NA | NA | 268 |

This data was collected from CD-1 mice (n = 6 per treatment arm) administered a 10 mg/kg oral dose in a formulation of 75% PEG300:25% D5W solution .

While BRD7929 shows good brain and plasma exposure with concentrations well above the EC90 value, its continually increasing exposure until the 8-hour mark differs from the profile of compounds like mCMY416, which begins clearing after 1 hour . This difference raises potential concerns about accumulation and dosing safety that warrant further investigation .

Efficacy Studies

In Vivo Studies Against Cryptosporidium

In immunocompromised mouse models of Cryptosporidium infection, BRD7929 demonstrated significant efficacy. At doses of 10 mg/kg administered every 24 hours for 4 days, the compound prevented relapse of infection during the 14-day post-treatment monitoring period . This efficacy was achieved at relatively low doses, highlighting the potency of BRD7929 against this diarrheal pathogen.

The compound produced an almost 3-log reduction in oocysts per mg of stool, significantly reducing the parasite burden in infected animals . This marked reduction in oocyst shedding indicates strong antiparasitic activity that could translate to clinical benefits in treating Cryptosporidium infections.

Comparative Efficacy

When compared to other bicyclic azetidines tested against parasitic infections, BRD7929 demonstrated superior properties in several respects. Its improved bioavailability (80%) compared to BRD1095 (50%) and enhanced potency against Plasmodium species at various lifecycle stages position it as a leading candidate within this chemical series .

The compound's long half-life of 32 hours, resulting from its high volume of distribution and low blood clearance, makes it particularly suitable for single-dose oral treatments for malaria . This represents a potential advantage in treatment protocols, where simplified dosing regimens can improve patient compliance and treatment outcomes.

Comparative Analysis with Related Compounds

BRD7929 is part of a series of bicyclic azetidine compounds that have been developed and refined through structure-activity relationship studies. When compared to other members of this series, BRD7929 shows distinct advantages and some potential limitations.

Compared to BRD1095, BRD7929 shows superior bioavailability (80% versus 50%) while maintaining good in vitro potency against various Plasmodium stages . Both compounds represent improvements over earlier analogs like BRD3444 in terms of blood clearance and microsomal stability .

In comparison with compounds like BRD2108, mCMY416, and mCMY546, BRD7929 demonstrates a unique pharmacokinetic profile. While BRD2108 shows higher brain exposure (3042 ng/g versus 1790 ng/g for BRD7929) and a better brain-to-plasma ratio, BRD7929 has a lower EC90 value (98.7 ng/mL versus 212 ng/mL for BRD2108), indicating greater potency .

The continually increasing exposure profile of BRD7929 up to 8 hours contrasts with mCMY416 and mCMY546, which begin clearing after 1 hour, and BRD2108, which levels out after 3 hours . This distinctive pharmacokinetic behavior gives BRD7929 potentially longer-lasting effects but also raises concerns about accumulation with repeated dosing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume